1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate
Description
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate is a highly halogenated acrylate ester characterized by a trifluoromethyl-substituted trichloroethyl backbone.
Properties
Molecular Formula |
C7H3Cl3F6O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
[1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C7H3Cl3F6O2/c1-2-3(17)18-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1H2 |
InChI Key |
CXOOYJCWNCALDZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OC(C(F)(F)F)(C(F)(F)F)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate typically involves the reaction of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol+Acryloyl chloride→1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as distillation or recrystallization, to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can undergo various chemical reactions, including:
Addition Reactions: The acrylate moiety can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The trichloroethyl group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide can be used to initiate the polymerization of the acrylate moiety.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions involving the trichloroethyl group.
Major Products
Substituted Derivatives: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Materials Science
Coatings and Adhesives
- The compound's reactivity allows it to be utilized in the formulation of high-performance coatings and adhesives. Its fluorinated and chlorinated functionalities enhance adhesion properties and environmental resistance, making it suitable for protective coatings in harsh conditions.
Polymerization Processes
- 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can serve as a monomer in the synthesis of fluorinated polymers. These polymers are noted for their thermal stability and chemical resistance, which are critical for applications in aerospace and automotive industries.
Medicinal Chemistry
Pharmaceutical Applications
- The trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds. Research indicates that compounds containing trifluoromethyl moieties often exhibit improved pharmacokinetic properties. Thus, 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate may serve as a valuable building block in the development of new therapeutics .
Agrochemicals
- Similar to its applications in pharmaceuticals, the unique properties of this compound can be exploited in the design of agrochemicals. The incorporation of trifluoromethyl groups is associated with increased efficacy and selectivity in herbicides and pesticides .
Environmental Applications
Water and Oil Repellent Finishing Agents
- Research has demonstrated that acrylates like 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate can be used to create water- and oil-repellent coatings for textiles. These coatings improve the durability and performance of fabrics in various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate primarily involves its reactivity due to the presence of the acrylate moiety and the electron-withdrawing trifluoromethyl and trichloroethyl groups. These groups influence the compound’s reactivity, making it suitable for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Acrylates
Acrylate (CAS 407-47-6)
- Structure : Lacks trichloroethyl groups but includes a trifluoroethyl group attached to the acrylate.
- Properties : Lower molecular weight (154.09 g/mol vs. ~300 g/mol for the target compound), higher volatility, and typical acrylate reactivity (polymerization, susceptibility to nucleophilic attack).
- Applications : Used in UV-curable coatings and adhesives for enhanced chemical resistance.
2,2,2-Trifluoro-1-(trifluoromethyl)ethyl Acrylate
- Structure : Features two trifluoromethyl groups on the ethyl chain, differing from the target compound’s trifluoromethyl/trichloroethyl combination.
- Properties : Increased fluorination enhances hydrophobicity and thermal stability but reduces electrophilicity compared to the trichloroethyl group.
- Applications : Likely employed in fluoropolymer production for extreme environments .
Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)
- Structure : Substitutes halogenated groups with a tetrahydrofurfuryl moiety.
- Properties : Less electronegative but more biodegradable due to the oxygen-rich furan ring. Shares a common metabolite (tetrahydrofurfuryl alcohol) with other acrylates, suggesting similar metabolic pathways.
Chlorinated Ethyl Derivatives
1,1-Bis(p-chlorophenyl)-2,2,2-trichloroethyl Acetate (Kelthane Acetate)
- Structure : Contains chlorophenyl and trichloroethyl groups instead of trifluoromethyl.
- Properties : Demonstrated mutagenicity in Salmonella typhimurium assays and alkylating activity via its metabolite, 1,1-bis(p-chlorophenyl)ethylene oxide. This highlights the role of chlorine in enhancing DNA reactivity .
- Toxicity: Classified as a probable carcinogen due to metabolic activation to DNA-reactive species .
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS 7594-49-2)
Key Comparative Data
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Mutagenicity | Applications |
|---|---|---|---|---|
| 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate | ~300 | Trifluoromethyl, trichloroethyl | Not reported | Specialty polymers, flame retardants |
| 2,2,2-Trifluoroethyl acrylate | 154.09 | Trifluoroethyl | Irritant | UV-curable coatings |
| Kelthane acetate | 370.83 | Chlorophenyl, trichloroethyl | Mutagenic | Pesticide (historical) |
| Tetrahydrofurfuryl acrylate | 156.18 | Tetrahydrofurfuryl | Cytotoxic | Adhesives, inks |
Research Findings and Implications
- Reactivity : The trichloroethyl group in the target compound likely increases electrophilicity compared to purely fluorinated analogs, enhancing polymerization kinetics but also raising toxicity concerns .
- Environmental Impact : High halogen content suggests environmental persistence, similar to DDT derivatives, though fluorinated groups may reduce bioaccumulation compared to chlorinated analogs .
- Toxicological Gaps: While structurally related chlorinated compounds (e.g., Kelthane acetate) show mutagenicity, the substitution of chlorine with fluorine may alter metabolic pathways and reduce genotoxic risk .
Biological Activity
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate (CAS No. 7594-49-2) is a fluorinated compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
- Molecular Formula : C₄HCl₃F₆O
- Molecular Weight : 285.4 g/mol
- Boiling Point : 139 °C
- Refractive Index : 1.3890
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of compounds similar to 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate. For instance, a series of trifluoromethyl-substituted compounds demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.031 to 0.062 µg/mL, indicating potent antibacterial properties superior to traditional antibiotics like methicillin and vancomycin .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines have shown that fluorinated compounds can exhibit selective toxicity towards cancer cells while sparing normal cells. For example, certain derivatives with trifluoromethyl groups were found to induce apoptosis in cancer cell lines at low concentrations without significant effects on non-cancerous cells .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial properties of trifluoromethyl-substituted compounds, compound 22 (a derivative) exhibited concentration-dependent bactericidal activity comparable to vancomycin. The study utilized time-kill kinetics to evaluate the effectiveness over a 24-hour period, demonstrating a significant reduction in bacterial counts at higher concentrations .
| Compound | MIC (µg/mL) | Bactericidal Activity |
|---|---|---|
| Compound 22 | 0.031 - 0.062 | Comparable to vancomycin |
| Vancomycin | - | Standard control |
Study 2: Biofilm Reduction
Another critical aspect evaluated was the ability of these compounds to disrupt pre-formed biofilms of S. aureus. Treatment with compound 22 resulted in a statistically significant reduction in biofilm biomass compared to controls, highlighting its potential use in treating biofilm-associated infections .
The mechanism by which 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethyl acrylate exerts its biological effects is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways. The presence of multiple halogen substitutions enhances lipophilicity and membrane permeability, facilitating greater interaction with bacterial structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
